Cas no 80567-65-3 (6-hydroxy-2(3H)-Benzothiazolone)
6-hydroxy-2(3H)-Benzothiazolone Chemical and Physical Properties
Names and Identifiers
-
- 6-hydroxy-2(3H)-Benzothiazolone
- 2(3H)-Benzothiazolone,6-hydroxy-(9CI)
- 6-hydroxy-3H-1,3-benzothiazol-2-one
- Benzo[d]thiazole-2,6-diol
- AC8237
- DTXSID20467479
- 6-Hydroxybenzothiazol-2(3H)-one
- 1,3-Benzothiazole-2,6-diol
- 6-hydroxybenzo[d]thiazol-2(3h)-one
- 2,6-Dihydroxybenzothiazole
- 80567-65-3
- MFCD25967381
- CS-0455862
- A922644
- SY261696
- SCHEMBL1848968
- DB-108123
-
- MDL: MFCD25967381
- Inchi: 1S/C7H5NO2S/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
- InChI Key: IOAXKKHMBVTXJX-UHFFFAOYSA-N
- SMILES: S1C(NC2C=CC(=CC1=2)O)=O
Computed Properties
- Exact Mass: 167.00409958g/mol
- Monoisotopic Mass: 167.00409958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 74.6Ų
6-hydroxy-2(3H)-Benzothiazolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A428482-1g |
6-Hydroxybenzo[d]thiazol-2(3H)-one |
80567-65-3 | 97% | 1g |
$1447.0 | 2025-04-16 | |
| Chemenu | CM525644-1g |
6-Hydroxybenzo[d]thiazol-2(3H)-one |
80567-65-3 | 97% | 1g |
$672 | 2024-07-23 | |
| eNovation Chemicals LLC | D534203-1g |
6-Hydroxybenzo[d]thiazol-2(3H)-one |
80567-65-3 | 95% | 1g |
$525 | 2025-02-19 | |
| eNovation Chemicals LLC | D534203-5g |
6-Hydroxybenzo[d]thiazol-2(3H)-one |
80567-65-3 | 95% | 5g |
$785 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526529-1g |
Benzo[d]thiazole-2,6-diol |
80567-65-3 | 98% | 1g |
¥8013.00 | 2024-07-28 | |
| eNovation Chemicals LLC | D534203-1g |
6-Hydroxybenzo[d]thiazol-2(3H)-one |
80567-65-3 | 95% | 1g |
$525 | 2025-02-26 | |
| eNovation Chemicals LLC | D534203-5g |
6-Hydroxybenzo[d]thiazol-2(3H)-one |
80567-65-3 | 95% | 5g |
$785 | 2025-02-26 | |
| eNovation Chemicals LLC | D920330-1g |
6-Hydroxybenzothiazol-2(3H)-one |
80567-65-3 | 95% | 1g |
$870 | 2025-02-25 | |
| eNovation Chemicals LLC | D920330-1g |
6-Hydroxybenzothiazol-2(3H)-one |
80567-65-3 | 95% | 1g |
$870 | 2024-07-20 | |
| eNovation Chemicals LLC | D534203-1g |
6-Hydroxybenzo[d]thiazol-2(3H)-one |
80567-65-3 | 95% | 1g |
$525 | 2024-08-03 |
6-hydroxy-2(3H)-Benzothiazolone Suppliers
6-hydroxy-2(3H)-Benzothiazolone Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 6-hydroxy-2(3H)-Benzothiazolone
6-Hydroxy-2(3H)-Benzothiazolone (CAS No. 80567-65-3): Properties, Applications, and Emerging Research Trends
6-Hydroxy-2(3H)-benzothiazolone (CAS No. 80567-65-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical, agrochemical, and materials science research. This benzothiazolone derivative features a hydroxyl group at the 6-position, which enhances its reactivity and broadens its potential applications. The compound's unique molecular structure makes it a versatile intermediate in synthetic chemistry and a promising candidate for various industrial uses.
The growing interest in 6-hydroxy-2(3H)-benzothiazolone applications stems from its diverse biological activities and physicochemical properties. Researchers have explored its potential as a building block for drug development, particularly in designing novel antimicrobial and anti-inflammatory agents. The compound's benzothiazolone core is known to interact with biological targets, making it valuable for medicinal chemistry studies.
Recent studies highlight the synthesis methods for 6-hydroxy-2(3H)-benzothiazolone and its derivatives. Modern synthetic approaches focus on green chemistry principles, aiming to reduce environmental impact while maintaining high yields. The compound can be prepared through cyclization reactions of appropriate precursors, with researchers continuously optimizing reaction conditions for better efficiency and sustainability.
In material science, 6-hydroxy-2(3H)-benzothiazolone properties have shown promise for developing advanced functional materials. Its ability to form coordination complexes with metal ions makes it interesting for creating novel catalysts or luminescent materials. The compound's electron-rich structure also contributes to potential applications in organic electronics and sensor technologies.
The pharmaceutical industry particularly values benzothiazolone derivatives like 6-hydroxy-2(3H)-benzothiazolone for their bioactive potential. Current research investigates its role as a precursor for developing treatments targeting oxidative stress-related conditions. The compound's antioxidant properties have sparked interest in its potential neuroprotective effects, aligning with the growing focus on neurodegenerative disease research.
Analytical characterization of 6-hydroxy-2(3H)-benzothiazolone typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, essential for quality control in research and industrial applications. Advanced computational studies also provide insights into its molecular properties and potential interactions.
Environmental considerations regarding benzothiazolone compounds have become increasingly important. Researchers are evaluating the biodegradation pathways and ecological impact of these molecules, responding to the chemical industry's sustainability challenges. This aligns with current trends in green chemistry and responsible chemical management.
The global market for 6-hydroxy-2(3H)-benzothiazolone reflects its growing importance across multiple sectors. Pharmaceutical companies, research institutions, and specialty chemical manufacturers drive demand for high-purity samples. Market analysts observe increasing interest from Asia-Pacific regions, particularly for applications in drug discovery and material science.
Future research directions for 6-hydroxy-2(3H)-benzothiazolone derivatives may explore their potential in emerging fields such as photopharmacology and targeted drug delivery systems. The compound's modifiable structure offers numerous possibilities for creating specialized analogs with tailored properties for specific applications.
Quality standards and regulatory aspects for 6-hydroxy-2(3H)-benzothiazolone CAS 80567-65-3 vary by application sector. Pharmaceutical-grade material requires stringent purity specifications, while research samples may have different quality parameters. Manufacturers and suppliers must comply with relevant international chemical regulations and safety guidelines.
Storage and handling recommendations for 6-hydroxy-2(3H)-benzothiazolone emphasize proper containment to maintain stability. The compound should be protected from light and moisture, typically stored in cool, dry conditions. These precautions ensure material integrity for research and industrial use over extended periods.
Comparative studies of benzothiazolone analogs reveal that the hydroxyl group at position 6 significantly influences the compound's properties. This modification affects solubility, reactivity, and biological activity compared to other benzothiazolone derivatives, making it particularly valuable for specific applications requiring these enhanced characteristics.
The scientific literature contains numerous references to 6-hydroxy-2(3H)-benzothiazolone research, with publications increasing steadily over the past decade. Patent analyses show growing intellectual property activity surrounding novel applications and synthetic methods for this compound and its derivatives.
Collaborations between academic institutions and industrial partners are accelerating innovation with 6-hydroxy-2(3H)-benzothiazolone-based technologies. These partnerships combine fundamental research insights with practical application expertise, driving progress in multiple fields from medicine to advanced materials.
As research continues, 6-hydroxy-2(3H)-benzothiazolone (CAS No. 80567-65-3) maintains its position as an important compound in modern chemistry. Its versatility and potential for diverse applications ensure ongoing interest from scientific and industrial communities worldwide, promising new discoveries and innovations in the coming years.
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